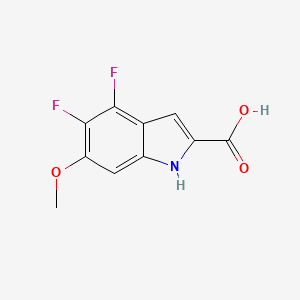
4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a methoxy group at the 6 position, and a carboxylic acid group at the 2 position of the indole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired fluorine and methoxy substituents. The reaction typically proceeds under reflux in methanol with methanesulfonic acid as the catalyst .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using different solvents, catalysts, or reaction temperatures. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the indole ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the fluorine atoms with other functional groups.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine may produce an amino-indole derivative.
Scientific Research Applications
4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities.
Medicine: The compound’s potential therapeutic effects are investigated in various medical research areas. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme involved in a disease pathway or activate a receptor to produce a therapeutic effect .
The molecular pathways involved in the compound’s action can vary widely depending on the specific application. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these pathways and understand the compound’s mode of action.
Comparison with Similar Compounds
4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
5-Methoxy-1H-indole-2-carboxylic acid: This compound lacks the fluorine substituents, which may result in different chemical reactivity and biological activity.
4,5-Difluoro-1H-indole-2-carboxylic acid: This compound lacks the methoxy group, which may affect its solubility and interaction with biological targets.
6-Methoxy-1H-indole-2-carboxylic acid: This compound lacks the fluorine substituents, which may influence its chemical stability and reactivity.
Properties
Molecular Formula |
C10H7F2NO3 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO3/c1-16-7-3-5-4(8(11)9(7)12)2-6(13-5)10(14)15/h2-3,13H,1H3,(H,14,15) |
InChI Key |
BTSSQXWBNVYGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


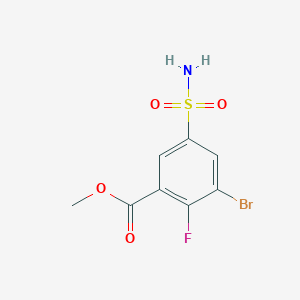
![Tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride](/img/structure/B15305163.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)
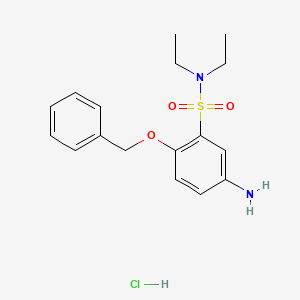
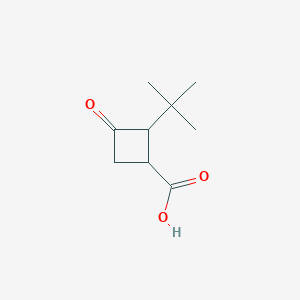
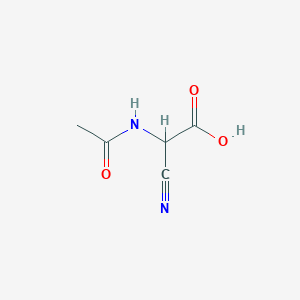
![Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15305210.png)
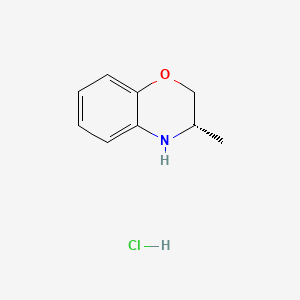
![bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperazine](/img/structure/B15305225.png)
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)
![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)

